3-Amino-4-methoxy-3-methylbutanoic acid

Description

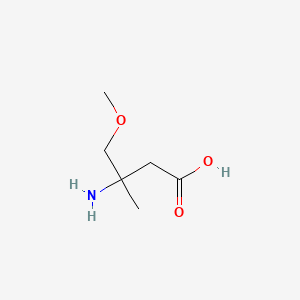

3-Amino-4-methoxy-3-methylbutanoic acid: is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group, a methoxy group, and a methyl group

Properties

IUPAC Name |

3-amino-4-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(7,4-10-2)3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWDLUODIJRKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(COC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using hydrogenation to yield the desired amino acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups .

Scientific Research Applications

While "3-Amino-4-methoxy-3-methylbutanoic acid" is not extensively documented in the provided search results, related compounds and concepts can shed light on its potential applications.

Note: Information from search result has been excluded due to the instruction to avoid content from .

Related Compounds and Concepts

- 3-Amino-4-methoxybenzaniline: A preparation method for this compound involves reacting 3-nitro-4-X-benzoic acid with aniline, followed by reaction with methyl alcohol, and a reduction reaction . The process emphasizes high product yield, low cost, and environmental friendliness .

- 2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride: This compound, which is structurally similar, has applications in chemistry as a building block in organic synthesis, in biology for its potential biological activity, in medicine for its potential therapeutic properties, and in industry for the production of specialty chemicals. It may interact with enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways related to amino acid metabolism, signal transduction, and cellular regulation.

- Tranylcypromine/Hydroxylcinnamic Acid Hybrids: These hybrids, designed by connecting tranylcypromine with hydroxylcinnamic acid, have shown potential as LSD1 inhibitors, suggesting applications in cancer treatment .

Potential Applications Based on Related Information

Given the information on related compounds, "this compound" might have potential applications in:

- Organic Synthesis: As a building block for synthesizing more complex molecules.

- Pharmaceutical Chemistry: As a precursor in drug development, potentially targeting enzymes or receptors.

- Agrochemicals: As a component in the synthesis of pesticides or herbicides, modifying their activity and improving their performance.

Further Research

To fully determine the applications of "this compound," further research is needed in the following areas:

- Synthesis and Characterization: Developing efficient synthetic routes and thoroughly characterizing the compound's physical and chemical properties.

- Biological Activity Screening: Testing the compound's activity against a range of biological targets, including enzymes, receptors, and cell lines.

- Structure-Activity Relationship Studies: Exploring how the compound's structure relates to its biological activity, which can guide the design of more potent analogs.

- Toxicology Studies: Assessing the compound's toxicity to ensure its safety for potential applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 3-Amino-4-methoxyphenylacetic acid

- 3-Amino-4-methoxybenzoic acid

- 3-Amino-4-methoxybenzylamine

Uniqueness: 3-Amino-4-methoxy-3-methylbutanoic acid is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific contexts .

Biological Activity

3-Amino-4-methoxy-3-methylbutanoic acid, a derivative of branched-chain amino acids, has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for developing therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, potential therapeutic uses, and safety profiles.

Chemical Structure and Properties

The compound's chemical formula is . It features an amino group, a methoxy group, and a branched-chain structure, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Similar compounds have shown promise against viral infections. For instance, derivatives of methoxy-substituted benzamides have demonstrated inhibitory effects on Hepatitis B virus (HBV), potentially through mechanisms involving the modulation of intracellular proteins like APOBEC3G, which plays a role in viral replication inhibition .

- Neuroprotective Effects : Some studies suggest that branched-chain amino acids can influence neurotransmitter levels and may provide neuroprotective benefits. The modulation of neurotransmitter synthesis could be relevant in conditions such as neurodegenerative diseases.

Antiviral Properties

In a study evaluating various derivatives against HBV, it was found that related compounds significantly increased intracellular levels of antiviral proteins. This suggests that this compound may share similar mechanisms, enhancing host defense against viral replication .

Neuroprotective Effects

Another investigation into the neuroprotective properties of branched-chain amino acids indicated that they could reduce oxidative stress in neuronal cells. This effect is attributed to their ability to modulate glutamate levels and enhance energy metabolism in the brain .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication | |

| Neuroprotective | Reduction of oxidative stress | |

| Metabolic Modulation | Influence on neurotransmitter synthesis |

Safety Profile

The safety and toxicity profile of this compound has not been extensively studied. However, related compounds have shown favorable safety profiles at therapeutic doses. Further research is required to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.